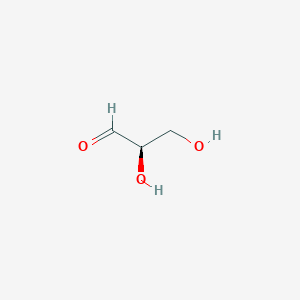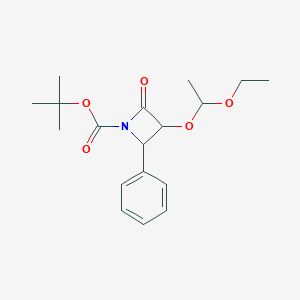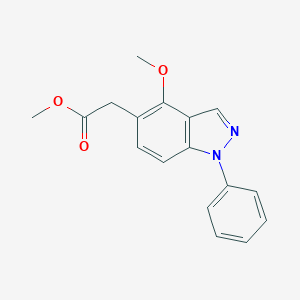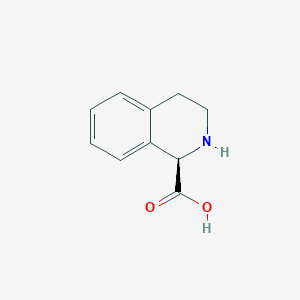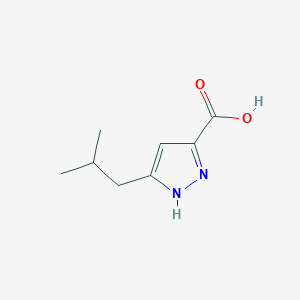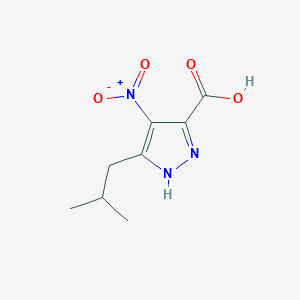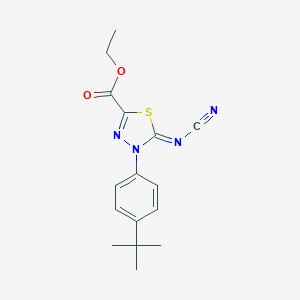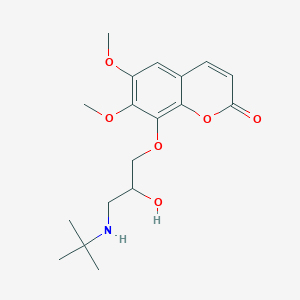
DTHPB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTHPB is a synthetic compound known for its pharmacological properties. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This compound is particularly noted for its potential use in medicinal chemistry due to its unique structural features and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DTHPB typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Propoxy Group: The 8-position propoxy group can be introduced through an etherification reaction, typically using an appropriate alkyl halide and a base.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via a nucleophilic substitution reaction, where a tert-butylamine reacts with an appropriate leaving group on the propoxy chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
DTHPB can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Applications De Recherche Scientifique
DTHPB has several scientific research applications:
Chemistry: Used as a model compound in studies of benzopyran derivatives and their reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known beta-blockers.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of DTHPB involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including heart rate and blood pressure. The exact pathways involved may include inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure but lacking the methoxy groups.
Timolol: Another beta-blocker with structural similarities but different substituents on the benzopyran core.
Metoprolol: A beta-blocker with a different substitution pattern but similar pharmacological effects.
Uniqueness
DTHPB is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other beta-blockers. The presence of methoxy groups and the specific positioning of the tert-butylamino and hydroxypropoxy groups contribute to its unique reactivity and potential therapeutic effects.
Propriétés
Numéro CAS |
158142-98-4 |
|---|---|
Formule moléculaire |
C18H25NO6 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)19-9-12(20)10-24-17-15-11(6-7-14(21)25-15)8-13(22-4)16(17)23-5/h6-8,12,19-20H,9-10H2,1-5H3 |
Clé InChI |
HGKRELFXCLFPPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
SMILES canonique |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
Synonymes |
6,7-dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one DTHPB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


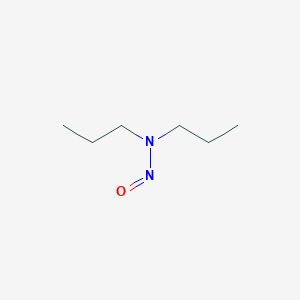
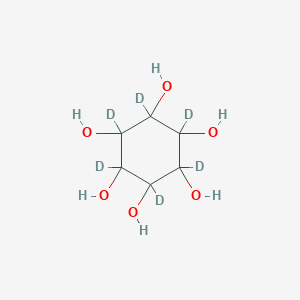
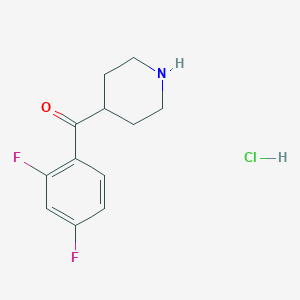
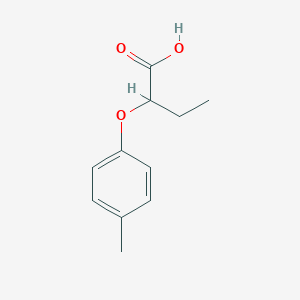
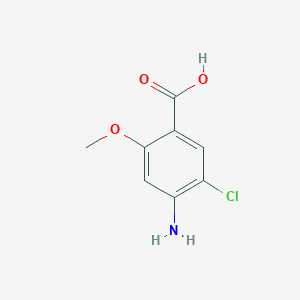
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
